2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester
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Description
“2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester” is a multi-constituent substance with the CAS number 88403-03-6 . It is also known as the reaction mass of (2,4,6-trioxo-1,3,5-triazine-1,3,5 (2H,4H,6H)-triyl)tri-2,1-ethanediyl triacrylate and 2-Propenoic acid, 1,1’- [ [dihydro-5- (2-hydroxyethyl)-2,4,6-trioxo-1,3,5-triazine-1,3 (2H,4H)-diyl]di-2,1-ethanediyl] ester .
Scientific Research Applications
Synthesis of Other Compounds
This compound is used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
Pharmaceuticals
1,3,5-triazine derivatives, which can be synthesized from this compound, serve as pharmaceuticals . For example, some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
Antimicrobial Activity
1,3,5-Triazine 4-aminobenzoic acid derivatives, which can be prepared from this compound, have shown promising antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Liquid Crystals
1,3,5-triazine derivatives are used in the production of liquid crystals .
Transition-Metal Catalysts
These derivatives also serve as transition-metal catalysts .
Building Blocks for Supramolecular Chemistry
1,3,5-triazine derivatives are used as building blocks for supramolecular chemistry .
Reactive Dyes
These compounds are used in the production of reactive dyes .
Organic Light-Emitting Diodes (OLEDs)
1,3,5-triazine derivatives are used in the production of organic light-emitting diodes (OLEDs) .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester involves the reaction of 1,3,5-triazine-2,4,6-triol with 2-bromoethyl acrylate in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethylene glycol and a base to form the final product.", "Starting Materials": [ "1,3,5-triazine-2,4,6-triol", "2-bromoethyl acrylate", "base", "ethylene glycol" ], "Reaction": [ "Step 1: 1,3,5-triazine-2,4,6-triol is dissolved in a suitable solvent and a base is added to the solution.", "Step 2: 2-bromoethyl acrylate is added dropwise to the solution while stirring at a suitable temperature.", "Step 3: The reaction mixture is stirred for a suitable time until the intermediate compound is formed.", "Step 4: Ethylene glycol and a base are added to the reaction mixture.", "Step 5: The reaction mixture is stirred for a suitable time until the final product is formed.", "Step 6: The final product is isolated and purified using standard techniques." ] } | |
CAS RN |
67893-00-9 |
Molecular Formula |
C18H21N3O6 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[4,6-bis(2-prop-2-enoyloxyethyl)-1,3,5-triazin-2-yl]ethyl prop-2-enoate |
InChI |
InChI=1S/C18H21N3O6/c1-4-16(22)25-10-7-13-19-14(8-11-26-17(23)5-2)21-15(20-13)9-12-27-18(24)6-3/h4-6H,1-3,7-12H2 |
InChI Key |
GAZROXINNVTWDF-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C=C)CCOC(=O)C=C |
Canonical SMILES |
C=CC(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C=C)CCOC(=O)C=C |
Other CAS RN |
67893-00-9 |
Origin of Product |
United States |
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